molecular formula C11H9Cl2N B1628569 2,5-Dichloro-3,8-dimethylquinoline CAS No. 948291-23-4

2,5-Dichloro-3,8-dimethylquinoline

Cat. No.: B1628569
CAS No.: 948291-23-4
M. Wt: 226.1 g/mol
InChI Key: NYMIHGPHXWRAOV-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,8-dimethylquinoline is an organic compound with the molecular formula C({11})H({9})Cl(_{2})N This compound belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,8-dimethylquinoline typically involves the chlorination of 3,8-dimethylquinoline. One common method includes the use of phosphorus pentachloride (PCl({5})) or thionyl chloride (SOCl({2})) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained to optimize the yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. Safety protocols are strictly followed due to the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,8-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO({3})).

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH(_{4})).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Oxidation: Oxidizing agents (e.g., KMnO({3})), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH(_{4})), anhydrous conditions.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

2,5-Dichloro-3,8-dimethylquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved efficacy and reduced side effects.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,5-Dichloro-3,8-dimethylquinoline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2,5-Dichloroquinoline: Lacks the methyl groups, which may affect its reactivity and biological activity.

    3,8-Dimethylquinoline: Lacks the chlorine atoms, leading to different chemical properties and applications.

    2,5-Dichloro-8-methylquinoline: Similar structure but with only one methyl group, which can influence its chemical behavior and uses.

Uniqueness: 2,5-Dichloro-3,8-dimethylquinoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2,5-dichloro-3,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMIHGPHXWRAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588933
Record name 2,5-Dichloro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-23-4
Record name 2,5-Dichloro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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